alpha-D(+)Maltose 1-phosphate dipotassium salt

Description

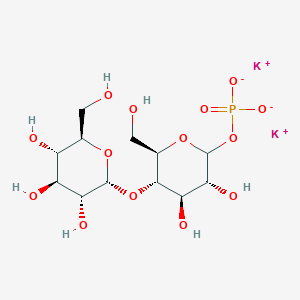

α-D(+)Maltose 1-phosphate dipotassium salt (CAS: 104808-98-2) is a phosphorylated disaccharide with the molecular formula C₁₂H₂₁K₂O₁₄P and a molecular weight of 498.46 g/mol . It consists of two glucose units linked by an α-1,4-glycosidic bond, with a phosphate group esterified at the C1 position of the reducing glucose moiety. This compound is a critical intermediate in bacterial glycogen metabolism, particularly in Streptomyces species, where it accumulates in mutants lacking the glgE gene (responsible for α-glucan synthesis) . Its accumulation correlates with developmental delays in Streptomyces, highlighting its role as a metabolic checkpoint .

Properties

IUPAC Name |

dipotassium;[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23O14P.2K/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAONPZUWYFNNJL-FMMQYTSWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21K2O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D(+)Maltose 1-phosphate dipotassium salt typically involves the phosphorylation of maltose. One common method is the reaction of maltose with phosphoric acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 1-position. The product is then purified and converted to the dipotassium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Alpha-D(+)Maltose 1-phosphate dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form maltobionic acid.

Reduction: Reduction reactions can convert the compound back to maltose.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Maltobionic acid.

Reduction: Maltose.

Substitution: Various substituted maltose derivatives depending on the reagents used.

Scientific Research Applications

Enzymatic Method

The enzymatic synthesis involves using maltose phosphorylase, which phosphorylates maltose under controlled conditions of pH and temperature to optimize enzyme activity.

Chemical Method

This method employs chemical reagents to introduce phosphate groups to maltose, typically involving phosphoric acid in the presence of catalysts.

Industrial Production

Industrial production often utilizes large-scale enzymatic processes in bioreactors, ensuring high specificity and efficiency. The final product undergoes rigorous purification to achieve high purity levels.

Scientific Research Applications

Alpha-D(+)Maltose 1-phosphate dipotassium salt has diverse applications across various fields:

Chemistry

- Enzymatic Assays : It serves as a substrate for studying the activity of enzymes such as maltase and phosphorylases, which are crucial for carbohydrate metabolism.

- Analytical Techniques : Used as a standard in various analytical methods to quantify carbohydrate levels.

Biology

- Carbohydrate Metabolism Studies : The compound is instrumental in understanding metabolic pathways, particularly those related to energy production.

- Microbial Research : It has been shown to play a role in the biosynthesis of α-glucans in organisms like Mycobacterium tuberculosis, where its accumulation can disrupt metabolic pathways leading to cell death.

Medicine

- Therapeutic Investigations : Research is ongoing into its potential therapeutic effects on metabolic disorders such as glycogen storage diseases.

- Diagnostic Tool : It may be used in diagnostic assays for conditions related to carbohydrate metabolism.

Industry

- Bioactive Compound Production : Used as an intermediate in synthesizing complex carbohydrates and other bioactive molecules.

- Food and Pharmaceutical Additive : Its properties make it suitable for enhancing the nutritional profile of food products and as an ingredient in pharmaceuticals.

This compound is crucial for various biological processes:

- Substrate for Enzymatic Reactions : It aids in studying enzyme kinetics related to carbohydrate-active enzymes.

- Metabolic Pathway Insights : Understanding its role helps elucidate pathways involved in energy production within cells.

Inhibition of Mycobacterium tuberculosis GlgE

A notable study demonstrated that analogs of maltose-1-phosphate could inhibit the GlgE enzyme essential for α-glucan biosynthesis in Mycobacterium tuberculosis. The inhibition was quantified with an IC50 value of , indicating its potential as a therapeutic target for tuberculosis treatment .

Enzymatic Assays

Various studies have utilized this compound as a substrate to measure maltase activity. Results indicated significant variations based on substrate concentration and enzyme source, underscoring its importance in enzymatic studies .

Mechanism of Action

The mechanism of action of alpha-D(+)Maltose 1-phosphate dipotassium salt involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for enzymes involved in carbohydrate metabolism, such as maltase and phosphorylase. These enzymes catalyze the hydrolysis and phosphorylation of the compound, leading to the formation of glucose and glucose-1-phosphate. The molecular pathways involved include the glycolytic pathway and the pentose phosphate pathway .

Comparison with Similar Compounds

Table 1: Key Properties of α-D(+)Maltose 1-phosphate Dipotassium Salt and Analogous Compounds

Key Differences and Research Insights

(1) Metabolic Roles

- α-D(+)Maltose 1-phosphate : Accumulates in Streptomyces glgE mutants, impairing α-glucan synthesis and delaying sporulation. Complementation with glgE restores growth, confirming its role as a metabolic intermediate .

- Trehalose 6-phosphate : Acts as a signaling molecule in plants and microbes. High-yield enzymatic synthesis (65 mM from maltose) demonstrates its utility in industrial applications .

- Glucose 1-phosphate : Central to glycogen synthesis; mutations in its metabolic pathway disrupt cellular energy homeostasis .

(2) Structural and Solubility Factors

- Salt Form : Dipotassium salts (e.g., maltose 1-phosphate) generally exhibit higher solubility in aqueous buffers compared to sodium salts (e.g., fructose 1-phosphate) .

- Phosphate Position : Maltose 1-phosphate (C1-phosphate) is resistant to phosphatases in Streptomyces, whereas glucose 1-phosphate is rapidly converted to glucose 6-phosphate .

Biological Activity

Alpha-D(+)Maltose 1-phosphate dipotassium salt is a phosphorylated carbohydrate that plays a significant role in various biological processes, particularly in carbohydrate metabolism and enzymatic reactions. This article explores its synthesis, biological activity, mechanisms of action, and applications in research and medicine.

Synthesis Methods:

The synthesis of this compound typically involves the phosphorylation of maltose. Two primary methods are used:

- Enzymatic Method: Maltose is phosphorylated using maltose phosphorylase under controlled pH and temperature conditions to optimize enzyme activity.

- Chemical Method: This involves the use of reagents to chemically modify maltose to introduce phosphate groups.

Chemical Reactions:

The compound can undergo various chemical reactions, including:

- Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction: It can be reduced to yield dephosphorylated maltose.

- Substitution: The phosphate group can be replaced with other functional groups under specific conditions.

Biological Activity

Role in Carbohydrate Metabolism:

this compound serves as a substrate in enzymatic assays to study the activity of phosphorylases and other enzymes involved in carbohydrate metabolism. Its biological activity is crucial for understanding metabolic pathways, particularly those related to energy production in cells .

Mechanism of Action:

The compound acts as a substrate for specific enzymes, including maltose phosphorylase. The phosphorylation and dephosphorylation processes it undergoes are vital for producing energy and other metabolites. The primary pathways involved include those related to carbohydrate metabolism, where it facilitates the conversion of maltose into glucose units that can be utilized by cells .

Research Applications

This compound has diverse applications in scientific research:

- Biochemistry: It is used to study enzyme kinetics and mechanisms involving carbohydrate-active enzymes.

- Microbiology: Research has shown that it plays a role in the biosynthesis of α-glucans in organisms like Mycobacterium tuberculosis, where its accumulation can lead to cell death when specific metabolic pathways are disrupted .

- Medicine: Understanding its role helps in studying metabolic disorders such as glycogen storage diseases, where carbohydrate metabolism is impaired.

Case Studies

-

Inhibition of Mycobacterium tuberculosis GlgE:

A study demonstrated that analogs of maltose-1-phosphate could inhibit the GlgE enzyme in Mycobacterium tuberculosis, which is essential for α-glucan biosynthesis. The inhibition was quantified with an IC50 value of 230 ± 24 μM, indicating its potential as a therapeutic target for tuberculosis treatment . -

Enzymatic Assays:

Various studies have utilized this compound as a substrate to measure the activity of maltase and other glycoside hydrolases. For instance, assays measuring maltase activity showed significant variations based on substrate concentration and enzyme source, highlighting its importance in enzymatic studies .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.